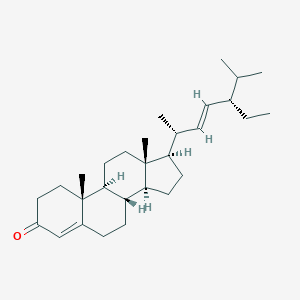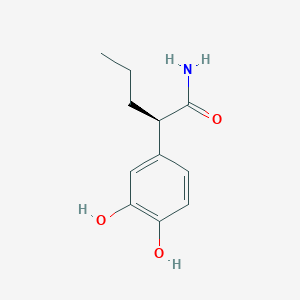
スチグマスタ-4,22-ジエン-3-オン
概要
説明
スティグマスタ-4,22-ジエン-3-オン: は、分子式が C29H46O 、分子量が 410.6749 g/mol の天然に存在するステロイド化合物です . . この化合物は、シクロペンタ[a]フェナントレン環系を含むユニークな構造を特徴としています .
科学的研究の応用
Stigmasta-4,22-dien-3-one has several scientific research applications, including:
作用機序
スティグマスタ-4,22-ジエン-3-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 たとえば、ヒトHT1080腫瘍細胞株に対して、IC50値が0.3 mMで細胞毒性を示します . この化合物の抗結核活性は、結核菌の増殖を阻害する能力によるものです . これらの効果に関与する正確な分子標的と経路については、現在も調査中です。
準備方法
合成経路と反応条件: スティグマスタ-4,22-ジエン-3-オンは、植物ステロールであるスティグマステロールを含む化学反応によって合成することができます . 合成には一般的に、ピリジニウムクロロクロメート(PCC)や過マンガン酸カリウム(KMnO4)などの試薬を用いた酸化反応が含まれます . これらの反応により、スティグマステロールは、中間体を経てスティグマスタ-4,22-ジエン-3-オンに変換されます .
工業的生産方法: スティグマスタ-4,22-ジエン-3-オンの工業的生産には、多くの場合、植物源、特にステロールが豊富な植物源からの抽出が含まれます . 抽出プロセスには、溶媒抽出、蒸留、または目的の化合物を分離するためのその他の分離技術が含まれる場合があります . 抽出された化合物は、さまざまな用途に必要とされる純度に到達するように精製されます .
化学反応の分析
反応の種類: スティグマスタ-4,22-ジエン-3-オンは、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: この反応は、PCCまたはKMnO4などの酸化剤を使用して行うことができ、さまざまな酸化生成物を生成します.
一般的な試薬と条件:
酸化: PCC、KMnO4
還元: 適切な触媒を用いた水素ガス(H2)
置換: 適切な条件下でのさまざまな求核剤
生成される主要な生成物:
酸化生成物: スティグマスタ-4,22-ジエン-3,6-ジオン、3-O-アセチル-5β,6β-エポキシスティグマスト-22-エン-3-オール
還元生成物: 還元されたステロイド誘導体
置換生成物: さまざまな置換されたステロイド化合物
科学研究への応用
スティグマスタ-4,22-ジエン-3-オンは、以下のものを含むいくつかの科学研究への応用があります。
類似化合物との比較
スティグマスタ-4,22-ジエン-3-オンは、以下のものなどの他の類似のステロイド化合物と比較することができます。
- スティグマスタ-4,22-ジエン-3,6-ジオン
- 3-O-アセチル-5β,6β-エポキシスティグマスト-22-エン-3-オール
- スティグマステロール
独自性: スティグマスタ-4,22-ジエン-3-オンは、その特定の構造と生物活性のために独特です。 この化合物は、他の類似の化合物とは異なる、独特の細胞毒性と抗結核性を示します .
特性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20817-72-5 | |
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Stigmasta-4,22-dien-3-one?
A1: Stigmasta-4,22-dien-3-one is a naturally occurring phytostenone, a class of steroids found in plants. It has been identified in various plant species, including Cenchrus setigerus [], Hernandia nymphaeifolia [], and Albizia lebeckioides [].
Q2: What is the molecular formula and weight of Stigmasta-4,22-dien-3-one?
A2: The molecular formula of Stigmasta-4,22-dien-3-one is C29H46O, and its molecular weight is 410.66 g/mol.
Q3: Has Stigmasta-4,22-dien-3-one been found to exhibit any biological activities?
A3: Yes, Stigmasta-4,22-dien-3-one has shown promising radical scavenging activity against DPPH (1,1-diphenyl-2-picryl-hydrazyl) []. Research suggests it may have potential as an antioxidant, but further studies are needed to confirm this. Additionally, a study on Albizia species indicated that Stigmasta-4,22-dien-3-one exhibited toxicity towards the termite species Neotermes dalbergiae [].
Q4: What are the common spectroscopic techniques used to characterize Stigmasta-4,22-dien-3-one?
A4: Stigmasta-4,22-dien-3-one can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) [, , , ], Infrared (IR) [], Ultraviolet (UV) spectroscopies [], and Mass Spectrometry (MS) [, , ]. These techniques provide valuable information about the compound's structure and purity.
Q5: Can Stigmasta-4,22-dien-3-one be synthesized in the laboratory?
A5: Yes, Stigmasta-4,22-dien-3-one can be produced through the bioconversion of phytosterol using a mutant strain of Arthrobacter simplex []. This bacterial strain utilizes an inducible cholesterol oxidase to facilitate the conversion process.
Q6: Have there been any studies investigating the structure-activity relationship (SAR) of Stigmasta-4,22-dien-3-one?
A6: While specific SAR studies focusing solely on Stigmasta-4,22-dien-3-one are limited in the provided research, one study explored the cytotoxicity of various steroids, including Stigmasta-4,22-dien-3-one, on human fibrosarcoma cells (HT1080) []. This research employed Quantitative Structure Inter-Activity Relationship (QSInAR) computational methods to evaluate the impact of structural features on the compound's activity.
Q7: What is the significance of the QSInAR study involving Stigmasta-4,22-dien-3-one?
A7: The QSInAR study suggested that Stigmasta-4,22-dien-3-one might not be well-suited for cell membrane diffusion due to its structural characteristics []. This finding highlights the importance of considering structural properties when evaluating a compound's potential as a therapeutic agent.
Q8: Has Stigmasta-4,22-dien-3-one been identified in any other plant species besides those already mentioned?
A8: Yes, Stigmasta-4,22-dien-3-one has been found in a variety of other plant species, including Blumea balsamifera [], Polygonum viscosum [, ], Abrus precatorius [], Acanthus ilicifolius [, ], Pistia stratiotes [], Cratoxylum cochinchinense [], Senecio chrysanthemoides [], Ocotea minarum [], Trigonostemon chinensis [], Eupatorium adenophorum [], Nypa fruticans [], Hibiscus tiliaceus [], Aquilaria agallocha [], and Michelia champaca [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one](/img/structure/B56597.png)









![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)


